molecular formula C8H12N2O B1270263 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone CAS No. 361343-66-0

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone

Cat. No.: B1270263
CAS No.: 361343-66-0
M. Wt: 152.19 g/mol
InChI Key: ROLPGYNPJZZIGQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes such as superoxide dismutase and catalase . These interactions can modulate the levels of reactive oxygen species within cells, thereby impacting cellular redox balance.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and the levels of key metabolites, ultimately affecting cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone can be synthesized through the reaction of 3,5-dimethylpyrazole with acetone under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetone to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetone has several applications in scientific research:

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone.

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile: Another derivative with a nitrile group instead of a carbonyl group.

    3,5-Dimethyl-1H-pyrazole-1-acetic acid: A related compound with an acetic acid functional group.

Uniqueness: Its acetone moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLPGYNPJZZIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363327
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361343-66-0
Record name 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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